Heptafluorobutyramide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9451. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

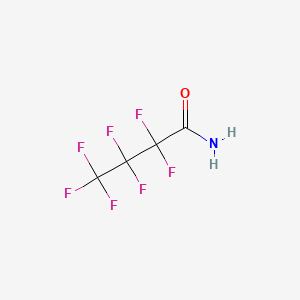

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F7NO/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBJABJCODOMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060965 | |

| Record name | Heptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-50-0 | |

| Record name | Heptafluorobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,4,4,4-HEPTAFLUOROBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT3XBZ8TFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Heptafluorobutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyramide (CAS No. 662-50-0), a perfluorinated amide, is a compound of significant interest due to its unique chemical and physical properties conferred by the high degree of fluorination. This document provides a comprehensive overview of its chemical characteristics, supported by quantitative data, experimental methodologies, and logical workflows. The information presented is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a solvent, reagent, or building block.

Chemical and Physical Properties

This compound is a white solid at room temperature, characterized by high thermal and chemical stability. Its key physical and chemical properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanamide | |

| Synonyms | Perfluorobutyramide, Heptafluorobutanamide | |

| CAS Number | 662-50-0 | |

| Molecular Formula | C₄H₂F₇NO | |

| Molecular Weight | 213.05 g/mol | |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 98.0-107.0 °C (range); 103 °C; 102-106 °C | |

| Boiling Point | 105 °C at 760 mmHg | |

| Density | 1.5891 g/cm³ (estimate) | |

| Flash Point | 17.3 °C | |

| Vapor Pressure | 30.1 mmHg at 25°C | |

| Refractive Index | 1.302 | |

| pKa | 12.43 ± 0.50 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching of the primary amide group, typically appearing as two bands in the 3100-3500 cm⁻¹ region.

-

C=O stretching (Amide I band) is expected to be a very strong absorption around 1650-1700 cm⁻¹.

-

N-H bending (Amide II band) typically appears around 1600-1650 cm⁻¹.

-

C-F stretching vibrations will produce very strong, characteristic bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing a broad signal for the two amide protons (-CONH₂). The chemical shift of these protons is highly dependent on the solvent and concentration.

-

¹⁹F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the CF₃ and CF₂ groups, with chemical shifts and coupling constants providing definitive structural information.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon and the fluorinated carbons. The signals for the carbons bonded to fluorine will be split due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 213.0025, corresponding to its exact mass. Common fragmentation patterns would involve the loss of the amide group or cleavage of the carbon-carbon bonds within the perfluorinated chain.

Reactivity and Stability

This compound exhibits exceptional stability due to the strength of the carbon-fluorine bonds. It is generally resistant to many chemical reagents. However, the amide functional group can undergo typical reactions such as hydrolysis under strong acidic or basic conditions, or reduction.

It serves as a valuable precursor in the synthesis of other perfluorinated compounds. For example, it can be dehydrated to form heptafluorobutyronitrile or used to synthesize various heptafluorobutyrimidates.

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key chemical properties of a solid organic compound like this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity. Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds, which allows for the identification of functional groups. Methodology (KBr Pellet Technique):

-

Sample Preparation: Approximately 1-2 mg of this compound is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a fine, uniform powder.

-

Pellet Formation: The powder is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum (of air or the pure KBr pellet) is collected, followed by the sample spectrum. The instrument records the spectrum, typically in the range of 4000-400 cm⁻¹, plotting transmittance or absorbance against wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is a solid) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "shimmed" to ensure homogeneity.

-

Data Acquisition: The desired NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is run. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay or FID).

-

Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to provide chemical shifts, multiplicities, and relative ratios of the different nuclei.

Synthesis of Heptafluorobutyramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyramide (HFBA), a fluorinated amide, is a molecule of significant interest in various scientific domains, including pharmaceuticals, materials science, and as a building block in organic synthesis. The presence of the heptafluorobutyl group imparts unique properties such as high thermal stability, lipophilicity, and metabolic resistance, making it a valuable moiety in the design of novel compounds. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, including detailed reaction mechanisms, experimental protocols, and characterization data.

Synthesis Pathways and Mechanisms

The synthesis of this compound can be achieved through several synthetic routes, primarily starting from heptafluorobutyryl chloride or heptafluorobutyric acid. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: From Heptafluorobutyryl Chloride and Ammonia

This is the most direct and classical method for the synthesis of this compound. It involves the nucleophilic acyl substitution of heptafluorobutyryl chloride with ammonia.

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of heptafluorobutyryl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A second equivalent of ammonia then acts as a base to deprotonate the positively charged nitrogen, yielding this compound and ammonium chloride.

Caption: Mechanism of this compound Synthesis from Heptafluorobutyryl Chloride.

Pathway 2: From Heptafluorobutyric Acid using Coupling Agents

This pathway involves the activation of the carboxylic acid group of heptafluorobutyric acid using coupling agents, followed by the addition of an ammonia source. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).

Mechanism:

The carboxylic acid first reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is converted to an active ester, which is more stable and less prone to side reactions. Finally, ammonia or an ammonia source attacks the carbonyl group of the active ester, leading to the formation of this compound and regenerating HOBt. A base, such as diisopropylethylamine (DIEA), is typically added to neutralize the acids formed during the reaction.

Caption: Amide Formation using Coupling Agents.

Pathway 3: One-Pot Deoxyfluorination and Amidation using Pentafluoropyridine (PFP)

A modern approach involves the in-situ generation of a highly reactive acyl fluoride from heptafluorobutyric acid using pentafluoropyridine (PFP). This is followed by the immediate reaction with an amine source to form the amide in a one-pot procedure.

Mechanism:

Pentafluoropyridine acts as a deoxyfluorinating agent, converting the carboxylic acid to its corresponding acyl fluoride. This in-situ generated acyl fluoride is highly electrophilic and readily reacts with ammonia to form this compound. This method avoids the need to handle potentially hazardous fluorinating agents directly.

Caption: One-Pot Synthesis via In-situ Acyl Fluoride Formation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

General Experimental Workflow

Caption: General Experimental Workflow for Synthesis.

Protocol 1: From Heptafluorobutyryl Chloride

-

Materials: Heptafluorobutyryl chloride, concentrated aqueous ammonia (or ammonia gas), a suitable aprotic solvent (e.g., diethyl ether, dichloromethane).

-

Procedure:

-

Dissolve heptafluorobutyryl chloride in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Protocol 2: From Heptafluorobutyric Acid with EDC/HOBt

-

Materials: Heptafluorobutyric acid, EDC, HOBt, an ammonia source (e.g., ammonium chloride), a non-nucleophilic base (e.g., DIEA), and an aprotic solvent (e.g., dimethylformamide (DMF), dichloromethane).

-

Procedure:

-

Dissolve heptafluorobutyric acid, HOBt, and ammonium chloride in the solvent.

-

Add the base (DIEA) to the mixture.

-

Cool the reaction mixture to 0 °C and add EDC portion-wise.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute with an organic solvent and wash with water, dilute acid, and brine.

-

Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

-

Protocol 3: One-Pot Synthesis with Pentafluoropyridine

-

Materials: Heptafluorobutyric acid, pentafluoropyridine (PFP), an amine source (e.g., a solution of ammonia in an organic solvent), and a suitable aprotic solvent.

-

Procedure:

-

To a solution of heptafluorobutyric acid in the chosen solvent, add PFP.

-

Stir the mixture at room temperature for a designated period to allow for the in-situ formation of the acyl fluoride.

-

Introduce the ammonia solution to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate analytical technique.

-

Perform an aqueous workup and purification as outlined in the previous protocols.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| From Acyl Chloride | Heptafluorobutyryl chloride, Ammonia | - | Diethyl ether | 0 to RT | 1-3 | > 90 |

| From Carboxylic Acid | Heptafluorobutyric acid, NH4Cl | EDC, HOBt, DIEA | DMF | 0 to RT | 12-24 | 70-90 |

| One-Pot with PFP | Heptafluorobutyric acid, Ammonia | PFP | Acetonitrile | RT | 4-12 | 60-85 |

Table 2: Characterization Data for this compound

| Technique | Data Type | Observed Values |

| Mass Spectrometry (MS) | Molecular Ion (m/z) | [M]+ calculated for C4H2F7NO: 213.00. Found: 213. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch), ~1300-1100 (C-F stretch) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.0-7.5 (broad singlet, 2H, -NH₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 (C=O), ~120-105 (CF₂, CF₃) |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | ~ -81 (t, 3F, -CF₃), ~ -120 (q, 2F, -CF₂-), ~ -127 (t, 2F, -CF₂-) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound can be successfully achieved through multiple pathways, with the reaction of heptafluorobutyryl chloride and ammonia being the most direct and high-yielding method. The use of coupling agents or one-pot procedures starting from heptafluorobutyric acid offers milder alternatives that may be suitable for more sensitive substrates. The choice of the optimal synthetic route will depend on factors such as starting material availability, cost, and the scale of the reaction. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

An In-depth Technical Guide to the Molecular Structure and Formula of Heptafluorobutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyramide (HFBA) is a fluorinated amide with significant potential in various scientific and industrial applications, including as a derivatizing agent in analytical chemistry and a building block in the synthesis of complex fluorinated molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It includes a summary of available spectral data, a proposed synthesis protocol, and a workflow diagram for its preparation. This document is intended to serve as a foundational resource for professionals in research, development, and analytical sciences.

Molecular Structure and Chemical Formula

This compound is a four-carbon amide compound characterized by the presence of seven fluorine atoms. The fluorine atoms are located on the second, third, and fourth carbon atoms of the butyramide backbone.

-

Chemical Formula: C₄H₂F₇NO[1]

-

IUPAC Name: 2,2,3,3,4,4,4-heptafluorobutanamide[1]

-

CAS Number: 662-50-0[1]

-

Molecular Weight: 213.05 g/mol [1]

-

Synonyms: Perfluorobutyramide[1]

Structural Representation

The two-dimensional structure of this compound is depicted below:

A key feature of the this compound structure is the electron-withdrawing effect of the seven fluorine atoms. This high degree of fluorination significantly influences the molecule's chemical and physical properties, including its acidity, reactivity, and thermal stability.

Quantitative Molecular Structure Data

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield an experimental crystal structure for this compound.[2][3][4][5] Consequently, a table of experimentally determined bond lengths and angles cannot be provided at this time. Such data would require a dedicated crystallographic or computational chemistry study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₇NO | [1] |

| Molecular Weight | 213.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 106-108 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| CAS Number | 662-50-0 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections summarize the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet corresponding to the two protons of the amide (-NH₂) group. The chemical shift of these protons can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at the most downfield chemical shift. The highly fluorinated carbons will exhibit complex splitting patterns due to carbon-fluorine coupling. A publicly available ¹³C NMR spectrum for the N-(hept-2-yl) derivative of this compound exists, but not for the parent compound.[6]

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule. It is expected to show three distinct signals corresponding to the -CF₃, -CF₂, and another -CF₂ group. The integration of these signals should be in a 3:2:2 ratio. SpectraBase provides a reference to a ¹⁹F NMR spectrum for 2,2,3,3,4,4,4-Heptafluorobutyramide.[7] The chemical shifts will be characteristic of a perfluorinated alkyl chain.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A reference FTIR spectrum is available on SpectraBase.[8] Key expected absorptions include:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3100 | N-H Stretch | Two bands, characteristic of a primary amide |

| 1700-1650 | C=O Stretch (Amide I) | Strong absorption |

| 1650-1580 | N-H Bend (Amide II) | |

| 1300-1100 | C-F Stretch | Multiple strong, sharp absorptions |

Mass Spectrometry (MS)

In mass spectrometry, this compound will undergo fragmentation upon ionization. The molecular ion peak (M⁺) at m/z 213 may be observed. Common fragmentation patterns would involve the loss of small neutral molecules or radicals. A GC-MS spectrum is referenced in the PubChem database.[1] Expected fragmentation could include the loss of NH₂, CO, and various fluorocarbon fragments.[9][10][11][12][13]

Experimental Protocols

Proposed Synthesis of this compound

Reaction:

Materials:

-

Heptafluorobutyryl chloride

-

Anhydrous ammonia (gas or solution in a suitable solvent like dioxane or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of heptafluorobutyryl chloride (1.0 equivalent) in anhydrous diethyl ether is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

The flask is cooled to 0 °C using an ice bath.

-

Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an anhydrous solvent is added dropwise, with vigorous stirring. An excess of ammonia (at least 2.2 equivalents) should be used.

-

The reaction is highly exothermic and will result in the formation of a white precipitate (ammonium chloride). The addition of ammonia should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction mixture is filtered to remove the ammonium chloride precipitate.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent or by sublimation.

Safety Precautions: Heptafluorobutyryl chloride is corrosive and moisture-sensitive. Ammonia is a corrosive and toxic gas. This procedure should be carried out in a well-ventilated fume hood by trained personnel.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Conclusion

This compound is a valuable fluorinated compound with a well-defined chemical formula and structure. While a complete experimental dataset for its molecular geometry is currently unavailable, its physicochemical properties and spectral characteristics are partially documented. The proposed synthesis protocol provides a reliable method for its preparation in a laboratory setting. This guide serves as a comprehensive starting point for researchers and professionals working with or considering the use of this compound in their applications. Further research, particularly crystallographic and detailed spectroscopic studies, would be beneficial to the scientific community.

References

- 1. This compound | C4H2F7NO | CID 12626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Research Portal [iro.uiowa.edu]

- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. savemyexams.com [savemyexams.com]

- 13. uni-saarland.de [uni-saarland.de]

- 14. Preparation method of heptafluoroisobutyramide (2020) | Wang Yi [scispace.com]

Heptafluorobutyramide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 662-50-0

This technical guide provides an in-depth overview of Heptafluorobutyramide, a fluorinated amide with potential applications in chemical synthesis and as a building block in drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its relevance in analytical chemistry and potential, though currently undocumented, role in pharmaceutical development.

Chemical and Physical Properties

This compound is a stable, perfluorinated amide. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 662-50-0 | [1][2] |

| Molecular Formula | C₄H₂F₇NO | [1][2] |

| Molecular Weight | 213.05 g/mol | [1][2] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanamide | [2] |

| Synonyms | Perfluorobutyramide | [2] |

| Melting Point | 103 °C | [1] |

| Boiling Point | 105 °C at 760 mmHg | [1] |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound

While specific literature on the direct synthesis of this compound is sparse, a general and reliable method involves the ammonolysis of a heptafluorobutyric acid derivative, such as heptafluorobutyryl chloride or a heptafluorobutyric acid ester. The following protocol describes the synthesis from heptafluorobutyryl chloride.

Experimental Protocol: Synthesis via Ammonolysis of Heptafluorobutyryl Chloride

Objective: To synthesize this compound by reacting heptafluorobutyryl chloride with ammonia.

Materials:

-

Heptafluorobutyryl chloride

-

Anhydrous ammonia (gas or solution in a suitable solvent like dioxane)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by cooling the flask to -78 °C using a dry ice/acetone bath.

-

Ammonia Introduction: Anhydrous ammonia gas is bubbled through the cooled diethyl ether solution, or a solution of ammonia in dioxane is added dropwise, until the desired stoichiometric excess is achieved.

-

Addition of Acid Chloride: Heptafluorobutyryl chloride, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the vigorously stirred ammonia solution at -78 °C. A white precipitate of ammonium chloride and this compound will form.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

Isolation: The reaction mixture is filtered to remove the ammonium chloride precipitate. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound as a white crystalline solid.

Logical Workflow for Synthesis:

Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. While direct use of this compound as an active pharmaceutical ingredient (API) has not been reported, its structural motif is of interest to medicinal chemists.

Role as a Chemical Intermediate

Analytical Applications of Derivatives

A closely related compound, N-Methyl-N-trimethylsilylthis compound (MSHFBA), is utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). This highlights the utility of the heptafluorobutyryl moiety in enhancing the volatility and improving the chromatographic properties of analytes, particularly in the analysis of drugs and metabolites in biological matrices.

Derivatization Workflow for GC-MS Analysis:

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activity of this compound or its effects on cellular signaling pathways. As a perfluorinated compound, its potential for bioaccumulation and toxicity warrants careful consideration, though specific data for the amide are not available. It is known that some perfluorinated amides can undergo in-vivo hydrolysis to form the corresponding perfluorinated carboxylic acids, which have been more extensively studied for their biological effects.

Hypothesized Metabolic Pathway:

Conclusion

This compound is a readily accessible fluorinated building block with established physical and chemical properties. While its direct application in drug development is not yet documented, its structure represents a source of the valuable heptafluorobutyl moiety. The primary current application of its derivatives is in the field of analytical chemistry. Further research is needed to explore the potential biological activities of this compound and its utility as an intermediate in the synthesis of novel therapeutic agents. Researchers and drug development professionals should consider this compound as a potential starting material for the introduction of a perfluorinated chain, while also being mindful of the general toxicological concerns associated with perfluorinated compounds.

References

Heptafluorobutyramide physical properties melting and boiling point

An In-depth Technical Guide to the Physical Properties of Heptafluorobutyramide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of compounds is paramount. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.

Physical Properties of this compound

This compound (CAS No. 662-50-0) is a fluorinated amide with the molecular formula C₄H₂F₇NO.[1][2] Its physical properties are crucial for its handling, application, and synthesis procedures.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. These values are critical for determining purity and for designing experimental conditions.

| Physical Property | Value | Conditions |

| Melting Point | 103 °C | - |

| 98.0 - 107.0 °C | Clear Melt | |

| 102 - 106 °C | - | |

| Boiling Point | 105 °C | at 760 mmHg |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound identification and purity assessment. Pure compounds typically exhibit a sharp melting point range, while impurities tend to lower and broaden this range.[3]

Melting Point Determination: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[4]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to allow for uniform packing.[4]

-

Capillary Tube Packing: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder, aiming for a sample height of 1-2 mm.[5]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil. If using a manual setup, attach the capillary tube to a thermometer.[5]

-

Heating: Begin heating the apparatus. A rapid initial heating can be used to determine an approximate melting point.[3] For an accurate measurement, a slower heating rate of about 2°C per minute should be used when approaching the expected melting point.[6]

-

Observation and Recording: The melting point range is the interval between the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[5] Record these two temperatures.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination: Micro-Boiling Point Method

For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique.[7]

Methodology:

-

Sample Preparation: Place a small amount of liquid this compound into a small test tube or fusion tube.

-

Capillary Insertion: Take a capillary tube that is sealed at one end and place it into the test tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse the setup in a heating bath, such as a Thiele tube or an aluminum block.[7][9]

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7] As the liquid nears its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[7]

-

Observation and Recording: Once a continuous stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[7][10] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[10]

Logical Flow of Boiling Point Determination

Caption: Logical sequence for identifying the boiling point.

References

- 1. Cas 662-50-0,this compound | lookchem [lookchem.com]

- 2. This compound | C4H2F7NO | CID 12626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. Video: Boiling Points - Concept [jove.com]

In-Depth Technical Guide: Solubility of Heptafluorobutyramide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyramide (HFBA), a fluorinated amide, possesses unique physicochemical properties stemming from its highly fluorinated alkyl chain and its amide functional group. These characteristics suggest a nuanced solubility profile in organic solvents, a critical parameter for its application in chemical synthesis, drug development, and materials science. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is scarce in publicly available literature, this document outlines the fundamental principles governing its solubility, details established experimental protocols for its determination, and offers a qualitative assessment of its expected behavior in various organic solvent classes. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction to this compound

This compound (CAS No. 662-50-0) is a solid at room temperature with the molecular formula C₄H₂F₇NO.[1] Its structure, featuring a short perfluorinated carbon chain attached to an amide group, imparts properties such as high thermal stability and chemical resistance. The presence of the amide group allows for hydrogen bonding, while the fluorinated chain introduces lipophobic and hydrophobic characteristics. This unique combination of features dictates its interaction with and solubility in different solvent environments. Understanding its solubility is paramount for a range of applications, including its use as a reagent in organic synthesis, a building block for fluorinated materials, and potentially in the formulation of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 662-50-0 | |

| Molecular Formula | C₄H₂F₇NO | |

| Molecular Weight | 213.05 g/mol | |

| Melting Point | 103 °C | LookChem |

| Boiling Point | 105 °C at 760 mmHg | LookChem |

| Appearance | White to off-white solid | Generic MSDS |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. For this compound, its solubility is influenced by two main structural features:

-

The Amide Group (-CONH₂): The amide functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms).[2][3] This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, dimethylformamide).

-

The Heptafluoropropyl Group (CF₃CF₂CF₂-): The perfluorinated alkyl chain is nonpolar and lipophobic. This part of the molecule will have limited favorable interactions with polar solvents but may interact more readily with nonpolar or halogenated solvents. The high electronegativity of fluorine atoms can lead to dipole-dipole interactions.[4]

The overall solubility of this compound in a particular organic solvent will be a balance between these competing factors. It is expected to exhibit moderate solubility in a range of organic solvents, with optimal solubility likely in polar aprotic solvents that can interact with the amide group without the strong hydrogen-bonding network that might exclude the fluorinated tail.

Qualitative Solubility Assessment

Based on a review of available literature, including patents describing the use of this compound in chemical synthesis, a qualitative assessment of its solubility in various organic solvent classes can be inferred. A patent for the preparation of heptafluoroisobutyronitrile mentions the condensation of this compound in the presence of an organic solvent.[5] The patent lists several suitable solvent classes, implying at least partial solubility of this compound in these to facilitate the reaction.

Table 2: Qualitative Solubility of this compound in Organic Solvent Classes

| Solvent Class | Examples | Expected Solubility | Rationale |

| Ethers | Tetrahydrofuran, Diethyl ether | Sparingly to Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amide N-H. The relatively nonpolar backbone of the ether may accommodate the fluorinated chain. |

| Esters | Ethyl acetate, Ethyl propionate | Sparingly to Moderately Soluble | The ester carbonyl group can act as a hydrogen bond acceptor. The overall polarity is moderate. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble | These are nonpolar solvents, and while they may interact with the fluorinated chain, they lack the ability to form strong hydrogen bonds with the amide group. |

| Halogenated Hydrocarbons | Dichloromethane, Dichloroethane | Moderately Soluble | The polarity of these solvents is intermediate, and they may offer favorable dipole-dipole interactions with the C-F bonds of this compound. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately to Highly Soluble | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for strong interactions with the amide group. |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | Alcohols are polar protic solvents and can both donate and accept hydrogen bonds. While they can interact with the amide group, the strong solvent-solvent hydrogen bonding might hinder the dissolution of the fluorinated compound. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Insoluble to Very Sparingly Soluble | The large difference in polarity between the nonpolar solvent and the polar amide group will likely result in very poor solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires precise experimental methods. The following are detailed protocols for commonly used techniques to measure the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker or a magnetic stirrer in a temperature-controlled bath is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.2 µm PTFE for organic solvents) to remove any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry solid residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

-

Calculation:

-

Solubility is typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solution.

-

Caption: Generalized workflow for the gravimetric determination of solubility.

Spectroscopic Method (UV-Vis)

If this compound exhibits a chromophore that absorbs in the UV-Vis region, a spectroscopic method can be employed. This method is often faster than the gravimetric method and requires a smaller amount of material.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as for the gravimetric method (equilibration with excess solid).

-

After equilibration, filter the supernatant to remove undissolved solid.

-

Dilute a known volume of the filtered saturated solution with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound in a new solvent system follows a logical progression of steps to ensure accurate and reproducible results.

Caption: Logical workflow for determining the solubility of a solid in a liquid.

Conclusion

References

- 1. This compound | C4H2F7NO | CID 12626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. kaibangchem.com [kaibangchem.com]

- 5. CN110642749A - A kind of preparation method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]

Heptafluorobutyramide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Heptafluorobutyramide (HFBA) is a fluorinated organic compound that has garnered interest in various scientific fields, particularly in analytical chemistry and as a potential building block in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its chemical and physical properties, synthesis, applications, and safety considerations. While direct biological activity of this compound itself is not extensively documented in publicly available research, its utility as a chemical intermediate and a derivatization agent highlights its importance for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable, perfluorinated amide.[4] Its key chemical and physical properties are summarized in the table below. This data is crucial for its handling, application in synthesis, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₇NO | PubChem[4] |

| Molecular Weight | 213.05 g/mol | PubChem[4] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanamide | PubChem[4] |

| CAS Number | 662-50-0 | PubChem[4] |

| Appearance | White solid (typical) | LookChem |

| Melting Point | 103 °C | LookChem |

| Boiling Point | 105 °C at 760 mmHg | LookChem |

| Density | 1.589 g/cm³ (estimate) | LookChem |

Synthesis of this compound

This compound can be synthesized through the reaction of heptafluorobutyryl chloride with ammonia. This is a standard method for amide formation, involving a nucleophilic acyl substitution reaction. The highly reactive acyl chloride readily reacts with ammonia to form the stable amide, with ammonium chloride as a byproduct.

A general reaction scheme is as follows:

CF₃CF₂CF₂COCl + 2NH₃ → CF₃CF₂CF₂CONH₂ + NH₄Cl

This reaction is typically carried out in a suitable organic solvent at controlled temperatures. The excess ammonia acts as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction.

Applications in Analytical Chemistry

A significant application of this compound derivatives is in the field of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). The N-methyl-N-trimethylsilyl derivative, N-Methyl-N-trimethylsilylthis compound (MSHFBA), is a widely used derivatization reagent. Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, often by increasing its volatility, thermal stability, or detectability.

MSHFBA is used to derivatize compounds with active hydrogen atoms, such as alcohols, phenols, carboxylic acids, and amines, by replacing the active hydrogen with a trimethylsilyl (TMS) group. This process, known as silylation, reduces the polarity of the analyte, making it more volatile and amenable to GC analysis.

Key Applications of MSHFBA in GC-MS:

-

Forensic Toxicology: MSHFBA has been successfully used in the simultaneous quantification of cocaine, opiates, and their metabolites in human hair samples. This method provides a robust and sensitive approach for detecting these substances at trace levels.

-

Doping Control: The reagent is also utilized for the sensitive detection of anabolic steroids, such as stanozolol, in hair. This application is crucial for anti-doping analyses in sports.

Below is a diagram illustrating the general workflow of using MSHFBA for the derivatization and analysis of biological samples.

Role as a Building Block in Medicinal Chemistry

While direct therapeutic applications of this compound are not well-documented, the heptafluorobutyl group is a valuable moiety in drug design. The introduction of fluorine into a drug candidate can significantly enhance its pharmacological properties.[1][2][3] Therefore, this compound can serve as a key building block for the synthesis of more complex, fluorinated drug molecules.

Potential Benefits of Incorporating the Heptafluorobutyl Group:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of the drug.

-

Improved Lipophilicity: The introduction of a fluorinated alkyl chain can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the heptafluorobutyl group can influence the acidity or basicity of nearby functional groups, which can affect the drug's ionization state at physiological pH and its interaction with its target.

The diagram below illustrates the conceptual impact of incorporating a heptafluorobutyl group into a lead compound during the drug discovery process.

Toxicology and Safety

This compound is classified as a per- and polyfluoroalkyl substance (PFAS).[4] While specific toxicological data for this compound is limited in publicly available literature, the broader class of PFAS compounds has been the subject of extensive toxicological research by agencies such as the National Toxicology Program (NTP).

General Safety Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Concerns Related to PFAS:

Many PFAS are known for their persistence in the environment and their potential to bioaccumulate. Some studies on certain PFAS have indicated potential adverse health effects, including impacts on the liver and thyroid hormone levels. It is important for researchers working with this compound to handle it with appropriate personal protective equipment (PPE) and to follow all relevant safety protocols for handling fluorinated compounds.

Future Perspectives

The utility of this compound and its derivatives in analytical chemistry is well-established. The future of this compound in drug discovery and development lies in its potential as a versatile building block. Further research into the synthesis of novel bioactive molecules incorporating the this compound moiety could lead to the discovery of new therapeutic agents with improved pharmacological profiles. Additionally, a more detailed investigation into the specific toxicological and metabolic fate of this compound would be beneficial for a comprehensive understanding of its safety profile and its potential impact on biological systems. As synthetic methodologies for the precise incorporation of fluorinated groups continue to advance, the role of building blocks like this compound is likely to expand.

References

Heptafluorobutyramide: A Technical Guide to Laboratory Safety and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyramide (CAS No. 662-50-0) is a fluorinated amide used in various laboratory applications, including as a solvent and a building block in the synthesis of other perfluorinated compounds. Its unique properties necessitate a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a research and development environment. This technical guide provides an in-depth overview of the safety and hazards associated with this compound, summarizing key physicochemical data, toxicological information, and recommended safety protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling and storage. The available data for this compound is summarized in the table below. It is important to note that some discrepancies exist in the reported values from different sources, particularly for the boiling point. The provided data represents the most consistently reported values.

| Property | Value | Source(s) |

| Molecular Formula | C4H2F7NO | [1][2][3][4] |

| Molecular Weight | 213.05 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 103 °C | [1][4] |

| Boiling Point | 105 °C at 760 mmHg | [1][3][4] |

| Density (estimate) | 1.5891 g/cm³ | [1][3][4] |

| Vapor Pressure | 30.1 mmHg at 25 °C | [1] |

| Flash Point | 17.3 °C | [1] |

| Water Solubility | No data available | [5][6] |

Toxicological Hazards

This compound is classified as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system. The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols for Hazard Assessment

The toxicological classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for this compound are not publicly accessible, this section outlines the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The substance is administered orally by gavage.

-

Procedure: A small group of animals (typically 3) is dosed at the starting level. The outcome (survival or death) determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is tested.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[7]

-

Endpoint: The result is a classification of the substance into a toxicity category based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[8]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[8]

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved area of the skin and covered with a gauze patch.[9]

-

Exposure: The exposure period is typically 4 hours.[8]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8][10]

-

Scoring: The reactions are scored on a scale of 0 to 4.[10] The mean scores for erythema and edema are used to classify the substance as an irritant or non-irritant.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[11]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[12]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[11] The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12][13]

-

Scoring: Lesions are scored according to a standardized scale. The reversibility of the effects is also assessed over a period of up to 21 days.[12] The scores determine the classification of the substance as an eye irritant or as causing serious eye damage.

Hazard Management and Safety Protocols

Effective management of the hazards associated with this compound is crucial for laboratory safety. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Administrative Controls

-

Training: All personnel handling the substance must be trained on its hazards and safe handling procedures.

-

Labeling: Containers of this compound must be clearly labeled with its identity and associated hazard warnings.

-

Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Logical Relationships

To further aid in understanding the safety procedures and hazard assessment logic, the following diagrams have been created using the DOT language.

Conclusion

This compound presents moderate health hazards, primarily related to its irritant properties. A comprehensive understanding of these hazards, coupled with the consistent implementation of appropriate safety protocols, is essential for minimizing risk in the laboratory. This guide serves as a foundational resource for researchers, scientists, and drug development professionals to handle this compound safely and responsibly. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the latest information.

References

- 1. Cas 662-50-0,this compound | lookchem [lookchem.com]

- 2. 662-50-0 this compound, CasNo.662-50-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 3. Fluorinated compounds,CAS#:662-50-0,全氟丁胺,this compound [en.chemfish.com]

- 4. Butanamide,2,2,3,3,4,4,4-heptafluoro- | CAS#:662-50-0 | Chemsrc [chemsrc.com]

- 5. fishersci.nl [fishersci.nl]

- 6. angenechemical.com [angenechemical.com]

- 7. dtsc.ca.gov [dtsc.ca.gov]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Heptafluorobutyramide: A Technical Guide to a Key Perfluorinated Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyramide (HFBA), a significant member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic organofluorine compound characterized by a fully fluorinated four-carbon chain. Its unique chemical and physical properties, stemming from the high electronegativity and stability of the carbon-fluorine bond, have led to its utilization in specialized industrial applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical characteristics, synthesis, and applications. The document further explores its toxicological profile, environmental fate, and a probable mechanism of biological interaction through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. All quantitative data are summarized in structured tables for ease of reference, and key experimental protocols and signaling pathways are visually represented.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic compounds that have been widely used in industrial and consumer products for their unique properties, including thermal stability and resistance to water, oil, and chemicals.[1] this compound (C₄H₂F₇NO), also known as 2,2,3,3,4,4,4-heptafluorobutanamide, is a short-chain perfluorinated amide.[2] As concerns over the environmental persistence and potential health effects of long-chain PFAS have grown, shorter-chain alternatives have been introduced, making a thorough understanding of compounds like this compound crucial. This guide aims to provide an in-depth technical resource for professionals in research, science, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 103 °C and a boiling point of 105 °C at standard pressure.[3] Its highly fluorinated structure imparts exceptional chemical stability.[3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₂F₇NO | [2] |

| Molecular Weight | 213.05 g/mol | [2] |

| CAS Number | 662-50-0 | [2] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanamide | [2] |

| Melting Point | 103 °C | [3] |

| Boiling Point | 105 °C at 760 mmHg | [3] |

| Density | 1.5891 g/cm³ (estimate) | [3] |

| Vapor Pressure | 30.1 mmHg at 25°C | [3] |

| Flash Point | 17.3 °C | [3] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of a heptafluorobutyryl halide, such as heptafluorobutyryl chloride, with ammonia. This is a standard nucleophilic acyl substitution reaction where the ammonia acts as the nucleophile.

General Experimental Protocol: Synthesis of this compound

A likely synthetic route for this compound involves the reaction of heptafluorobutyryl chloride with ammonia.[4] A general procedure, adapted from the synthesis of similar amides, is as follows:

-

A solution of heptafluorobutyryl chloride in an appropriate aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise to the stirred solution. A white precipitate, a mixture of this compound and ammonium chloride, is expected to form.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.

-

The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent.

Figure 1: Synthesis of this compound.

Applications

The unique properties of this compound lend it to several specialized industrial applications.

Semiconductor Manufacturing

Perfluorinated compounds are critical in the semiconductor industry, particularly in photolithography processes. They are used in anti-reflective coatings (ARCs) to minimize light reflection and improve the precision of circuit patterning.[5][6] While the specific use of this compound in these coatings is not explicitly detailed in publicly available literature, its chemical structure and properties are consistent with the requirements for such applications.

Analytical Chemistry

A derivative of this compound, N-Methyl-N-trimethylsilylthis compound, is utilized as a derivatizing agent in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Derivatization is a chemical modification process that converts analytes into a form that is more suitable for analysis, often by increasing their volatility and thermal stability.

Precursor for Perfluorinated Compounds

This compound serves as a building block for the synthesis of other perfluorinated compounds. Its reactive amide group can be chemically modified to introduce other functional groups while retaining the stable perfluorinated chain.

Figure 2: Applications of this compound.

Toxicology

The toxicological profile of this compound is not extensively studied individually. However, as a member of the PFAS family, its potential health effects are of interest. The available information is primarily from general classifications and studies on related short-chain PFAS.

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

In Vitro and In Vivo Studies

Specific in vitro and in vivo toxicity studies on this compound are limited in publicly accessible literature. However, an acute oral toxicity study on a structurally related compound provides some insight. The LD50 was determined to be between 2000 and 5000 mg/kg bodyweight in rats. General in vitro cytotoxicity assays for PFAS often involve exposing cell lines, such as human liver cells (HepG2), to the compound and measuring endpoints like cell viability, membrane integrity, and apoptosis.[7]

| Study Type | Endpoint | Result | Reference |

| Acute Oral Toxicity (related compound) | LD50 (rat) | 2000 - 5000 mg/kg | |

| GHS Classification | Hazard Statements | H302, H315, H319, H335 | [2] |

Environmental Fate and Bioaccumulation

The environmental behavior of this compound is governed by its perfluorinated structure, which confers high persistence.

Biodegradation

Short-chain perfluoroalkyl and polyfluoroalkyl substances, including amides, are generally resistant to microbial degradation under both aerobic and anaerobic conditions.[8] The strength of the carbon-fluorine bond makes these compounds recalcitrant to enzymatic cleavage.[9]

Bioaccumulation

While short-chain PFAS are generally considered to have a lower bioaccumulation potential than their long-chain counterparts, they are still detected in various environmental compartments and biota.[10] Studies on short-chain perfluoroalkyl sulfonamides have shown significant bioaccumulation factors in fish, indicating that these compounds can accumulate in aquatic food webs.[11] The bioaccumulation potential of this compound is expected to be influenced by its relatively short carbon chain.

Role in Signaling Pathways: PPARα Activation